Cas no 2197062-22-7 ((2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride)

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride
- (2-chloropyridin-3-yl)-cyclopropylmethanamine;hydrochloride
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- インチ: 1S/C9H11ClN2.ClH/c10-9-7(2-1-5-12-9)8(11)6-3-4-6;/h1-2,5-6,8H,3-4,11H2;1H
- InChIKey: OPAGPITZGUBERS-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(C1CC1)N.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 159
- トポロジー分子極性表面積: 38.9
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KS-9769-0.25g |
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride |
2197062-22-7 | >95% | 0.25g |
£395.00 | 2025-02-08 | |
Key Organics Ltd | KS-9769-250MG |
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride |
2197062-22-7 | >95% | 0.25 g |
£392.00 | 2023-07-11 | |
Key Organics Ltd | KS-9769-1G |
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride |
2197062-22-7 | >95% | 1g |
£603.00 | 2025-02-08 |
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochlorideに関する追加情報
Introduction to (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride (CAS No. 2197062-22-7)
(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride, identified by the CAS number 2197062-22-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloropyridine moiety and a cyclopropyl group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for the design of novel pharmacological agents.
The< strong> chloropyridine component in (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride is known for its ability to interact with various biological targets, including enzymes and receptors. This interaction is often modulated by the electron-withdrawing nature of the chlorine atom, which can influence the compound's binding affinity and selectivity. In contrast, the< strong> cyclopropyl group introduces a rigid three-membered ring structure, which can enhance the molecule's stability and bioavailability. These structural characteristics make (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride a promising candidate for further exploration in drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of< strong> heterocyclic compounds in developing new therapeutic interventions. Pyridine derivatives, in particular, have been extensively studied for their potential applications in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The< strong> (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride molecule exemplifies this trend by combining two distinct pharmacophoric elements that can be fine-tuned to optimize its pharmacological profile.
In vitro studies have demonstrated that (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride exhibits notable activity against certain biological targets. For instance, research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. The< strong> chloropyridine moiety has been shown to interact with the active site of these enzymes, thereby disrupting their function. Additionally, the< strong> cyclopropyl group appears to contribute to the compound's ability to cross cell membranes efficiently, enhancing its bioavailability.
The synthesis of (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The< strong> chlorination step is particularly critical, as it determines the reactivity of the pyridine ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the cyclopropyl group with high precision. These methods not only improve the efficiency of synthesis but also minimize unwanted byproducts.
The pharmacokinetic properties of (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride have been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data suggest that this compound exhibits good oral bioavailability and rapid distribution throughout the body. The< strong> hydrochloride salt form enhances its solubility in water, which is advantageous for formulation development.
Ongoing research is focused on exploring the therapeutic potential of (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride in various disease models. Animal studies have provided valuable insights into its efficacy and safety profile. For example, experiments in murine models have shown that this compound can effectively reduce tumor growth without significant side effects. These findings are encouraging and warrant further investigation into its clinical applicability.
The development of novel drug candidates often involves collaboration between academic researchers and pharmaceutical companies. The< strong> interdisciplinary approach has been instrumental in advancing our understanding of (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride's potential applications. Computational modeling techniques have been used to predict how this compound interacts with biological targets at the molecular level. These simulations have helped refine its structure to improve its binding affinity and selectivity.
The regulatory landscape for new drug development is stringent but essential for ensuring patient safety and efficacy. Clinical trials are currently underway to evaluate the safety and efficacy of (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride in human subjects. These trials are designed to provide comprehensive data on its pharmacological effects across different patient populations.
The future prospects for (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride are promising given its unique structural features and demonstrated biological activity. Continued research efforts are expected to uncover new therapeutic applications and optimize its pharmacological profile further. As our understanding of disease mechanisms evolves, compounds like this one will play an increasingly important role in developing targeted therapies.
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